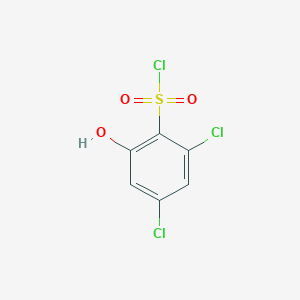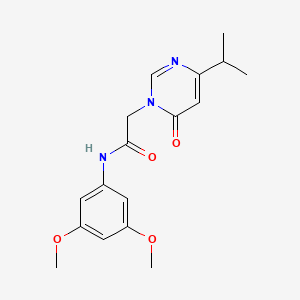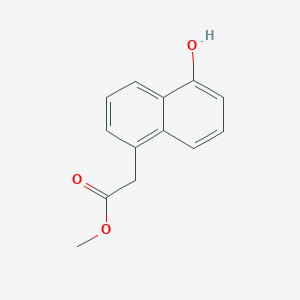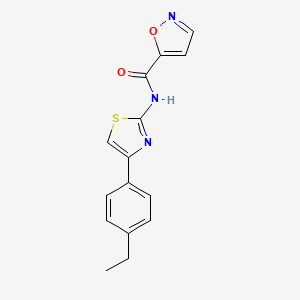![molecular formula C19H23N3O3 B2359707 N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide CAS No. 1825462-01-8](/img/structure/B2359707.png)
N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as "COCP" and is a derivative of oxanamide.
作用機序
The mechanism of action of COCP involves the inhibition of certain enzymes and the modulation of neurotransmitter activity. COCP has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in acetylcholine levels, which can enhance cognitive function. COCP has also been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of COCP are diverse and depend on the specific application. In medicinal chemistry, COCP has been shown to exhibit potent inhibitory activity against certain enzymes, which can lead to the development of new drugs. In drug discovery, COCP has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, COCP has been shown to modulate the activity of certain neurotransmitters, which can lead to the development of new treatments for neurological disorders.
実験室実験の利点と制限
The advantages of using COCP in lab experiments include its potent inhibitory activity against certain enzymes, its ability to modulate neurotransmitter activity, and its potential for the development of new drugs and treatments. However, the limitations of using COCP in lab experiments include its complex synthesis method, its potential toxicity, and its limited availability.
将来の方向性
There are several future directions for the study of COCP. One potential direction is the development of new drugs and treatments based on the inhibitory activity of COCP against certain enzymes. Another potential direction is the design of new compounds based on the scaffold of COCP with improved pharmacological properties. Additionally, the modulation of neurotransmitter activity by COCP could lead to the development of new treatments for neurological disorders. Overall, the study of COCP has the potential to lead to significant advancements in medicinal chemistry, drug discovery, and neuroscience.
合成法
The synthesis of COCP involves a multi-step process that includes the reaction of oxanamide with cyanogen bromide, followed by the reaction of the resulting compound with 4-methylbenzylamine. The final product is then purified through recrystallization. This synthesis method has been optimized to produce high yields of COCP with excellent purity.
科学的研究の応用
COCP has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, COCP has been shown to exhibit potent inhibitory activity against certain enzymes, making it a potential candidate for the development of new drugs. In drug discovery, COCP has been used as a scaffold for the design of new compounds with improved pharmacological properties. In neuroscience, COCP has been shown to modulate the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-14-2-4-15(5-3-14)11-22-12-16(10-17(22)23)18(24)21-19(13-20)6-8-25-9-7-19/h2-5,16H,6-12H2,1H3,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQPUPUFWFJYSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CC(CC2=O)C(=O)NC3(CCOCC3)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanooxan-4-yl)-1-[(4-methylphenyl)methyl]-5-oxopyrrolidine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-methoxy-5-methyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2359628.png)
![(Z)-4-(tert-butyl)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2359631.png)
![N-{3-methyl-4-[(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2359633.png)
![[7-(Benzylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2359636.png)




![N-[2-(adamantan-1-yloxy)ethyl]-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2359643.png)

